N1-Isopropyl vs. N1-Methyl: A ~1.0 Log Unit Lipophilicity Shift That Predicts Differential Membrane Permeability
The lipophilicity of this compound (LogP = 2.67) exceeds that of its direct N1-methyl analogue 1-methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one (LogP = 1.64, CAS 59669-78-2) by approximately 1.0 log unit, while the topological polar surface area (tPSA) remains identical at 55.64 Ų for both compounds . This indicates that the isopropyl substituent confers increased membrane permeability potential without altering hydrogen-bonding capacity, a combination that is expected to improve passive diffusion across biological membranes relative to the N1-methyl comparator.
| Evidence Dimension | Calculated partition coefficient (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 2.67; tPSA = 55.64 Ų (CAS 6625-60-1) |
| Comparator Or Baseline | 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one (CAS 59669-78-2): LogP = 1.64; tPSA = 55.64 Ų |
| Quantified Difference | ΔLogP = +1.03; ΔtPSA = 0 |
| Conditions | Computed physicochemical properties sourced from ChemSrc database entries for each CAS number |
Why This Matters
In procurement for medicinal chemistry campaigns, a ~1 log unit increase in LogP while maintaining identical PSA predicts measurably improved passive membrane permeability, directly guiding candidate prioritisation in cell-based assay triage where intracellular target access is rate-limiting.
